3-Amino-2,2-dimethyl-1-(2-methylthiophen-3-yl)propan-1-ol
CAS No.:
Cat. No.: VC17695232
Molecular Formula: C10H17NOS
Molecular Weight: 199.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17NOS |
|---|---|
| Molecular Weight | 199.32 g/mol |
| IUPAC Name | 3-amino-2,2-dimethyl-1-(2-methylthiophen-3-yl)propan-1-ol |
| Standard InChI | InChI=1S/C10H17NOS/c1-7-8(4-5-13-7)9(12)10(2,3)6-11/h4-5,9,12H,6,11H2,1-3H3 |
| Standard InChI Key | ACNRLPZUDMPOFY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CS1)C(C(C)(C)CN)O |
Introduction
3-Amino-2,2-dimethyl-1-(2-methylthiophen-3-yl)propan-1-ol is an organic compound characterized by its complex structure, which includes an amino group, a hydroxyl group, and a thiophene ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of multiple functional groups that can participate in various chemical reactions.
Synthesis
The synthesis of 3-Amino-2,2-dimethyl-1-(2-methylthiophen-3-yl)propan-1-ol typically involves multi-step organic reactions. These may include the use of Grignard reagents followed by amination and hydroxylation steps to enhance yields and purity. Industrial production might utilize catalytic processes to optimize these reactions further.
Chemical Reactivity
The chemical reactivity of this compound can be attributed to its functional groups. The amino and hydroxyl groups allow for diverse interactions, including hydrogen bonding, while the thiophene ring can engage in π–π interactions with aromatic residues in proteins, influencing biochemical pathways.
Applications
3-Amino-2,2-dimethyl-1-(2-methylthiophen-3-yl)propan-1-ol has diverse applications in scientific research, particularly in medicinal chemistry and organic synthesis. Its versatility makes it a valuable candidate for further chemical transformation and biological evaluation.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-Amino-2,2-dimethyl-1-(2-methylthiophen-3-yl)propan-1-ol. A comparison of these compounds highlights their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Amino-1-(2-methylthiophen-3-yl)propan-1-ol | Lacks dimethyl groups | Less steric hindrance |
| 3-Amino-2,2-dimethyl-1-(thiophen-2-yl)propan-1-ol | Different thiophene position | Higher steric hindrance |
| 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one | Contains methylamino group | Lacks hydroxyl group |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume